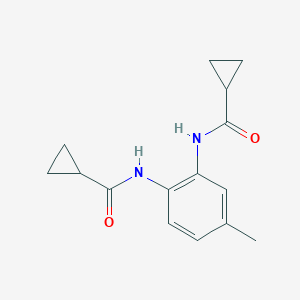![molecular formula C16H29NO3 B330081 2-[(OCTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B330081.png)
2-[(OCTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(OCTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is an organic compound with the molecular formula C16H29NO3 It is a derivative of cyclohexanecarboxylic acid, where an octylcarbamoyl group is attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(OCTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID typically involves the reaction of cyclohexanecarboxylic acid with octyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Cyclohexanecarboxylic acid and octyl isocyanate.
Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Catalysts: A base such as triethylamine is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(OCTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octylcarbamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-[(OCTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(OCTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, leading to changes in cellular pathways and functions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound, lacking the octylcarbamoyl group.
2-(Cyclooctylcarbamoyl)cyclohexanecarboxylic acid: A similar compound with a cyclooctyl group instead of an octyl group.
Uniqueness
2-[(OCTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is unique due to the presence of the octylcarbamoyl group, which imparts specific chemical and physical properties. This modification can enhance the compound’s solubility, stability, and bioactivity compared to its parent compound and other derivatives.
Propiedades
Fórmula molecular |
C16H29NO3 |
|---|---|
Peso molecular |
283.41 g/mol |
Nombre IUPAC |
2-(octylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H29NO3/c1-2-3-4-5-6-9-12-17-15(18)13-10-7-8-11-14(13)16(19)20/h13-14H,2-12H2,1H3,(H,17,18)(H,19,20) |
Clave InChI |
IFNLYGSCKFFSEF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC(=O)C1CCCCC1C(=O)O |
SMILES canónico |
CCCCCCCCNC(=O)C1CCCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{(E)-1-[4-(ALLYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(3-BROMOPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B330000.png)
![3-(4-tert-butylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B330003.png)
![3-{[3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B330004.png)
![(2-methoxy-4-{(Z)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B330006.png)
![Ethyl 2-[(3-cyclopentylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330008.png)
![Dimethyl 5-{[4-({[3,5-bis(methoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)benzoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B330009.png)
![3-(2-chlorophenyl)-N-[6-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)hexyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B330012.png)
![N-{8-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]octyl}bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B330013.png)
![4-{5-bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzylidene}-2-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B330014.png)
![5-[(3,5-dimethylanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B330016.png)
![3-(Butylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B330017.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,3,4,5,6-pentafluorobenzamide](/img/structure/B330019.png)

